molecular formula C11H12N4O3S B2525867 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 1207016-55-4

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2525867
CAS No.: 1207016-55-4
M. Wt: 280.3
InChI Key: JAGQTWWEEXBIIO-UHFFFAOYSA-N
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Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible development as a therapeutic agent, particularly in antimicrobial or anticancer research.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways. The pyridazine and pyridine rings may facilitate binding to target proteins or nucleic acids, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Pyridazine Derivatives: Compounds with similar ring structures that may exhibit comparable reactivity and applications.

    Pyridine Sulfonamides: Compounds with a pyridine ring and sulfonamide group, used in various chemical and biological applications.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3S/c16-11-4-2-6-13-15(11)8-7-14-19(17,18)10-3-1-5-12-9-10/h1-6,9,14H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGQTWWEEXBIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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